molecular formula C16H24N2O4 B11960232 N',N2-Dicarbethoxy-2-methyl-N'-phenyl-1,2-propanediamine

N',N2-Dicarbethoxy-2-methyl-N'-phenyl-1,2-propanediamine

Cat. No.: B11960232
M. Wt: 308.37 g/mol
InChI Key: QOZMVCYUGMHXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N2-Dicarbethoxy-2-methyl-N’-phenyl-1,2-propanediamine is unique due to its combination of carbethoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-phenylcarbamate

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)17-16(3,4)12-18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19)

InChI Key

QOZMVCYUGMHXCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CN(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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